Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane
Description
IUPAC Nomenclature Validation for Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane
The IUPAC name of this compound is derived through hierarchical prioritization of substituents and stereodescriptors:
- Parent structure : Silane (Si atom as the central element).
- Substituents :
- Chloro (Cl) and dimethyl (two methyl groups) directly bonded to silicon.
- A methyl group attached to a cyclohexa-2,4-dien-1-yl ring, which itself is substituted at position 1 with a naphthalen-1-yl group.
- Stereochemistry : The (1R) configuration specifies the absolute stereochemistry at the silicon atom.
Table 1: IUPAC Name Deconstruction
The name adheres to IUPAC Rule C-813.1 for silanes, which prioritizes substituents alphabetically (chloro before methyl) and specifies stereochemistry using the Cahn-Ingold-Prelog system. The cyclohexadiene moiety is numbered to give the lowest locants for the double bonds, while the naphthalene substituent retains its native numbering.
Historical Evolution of Silicon-Stereogenic Compound Classification
The recognition of silicon as a stereogenic center emerged in the late 20th century, paralleling advances in asymmetric synthesis:
- 1970s–1980s : Early work focused on tetrahedral silicon complexes with four distinct substituents, but configurational instability limited applications.
- 1990s : Chiral hydrosilanes like methylphenylpropylsilane demonstrated configurational stability, enabling stoichiometric asymmetric reactions.
- 2000s : Catalytic methods using transition metals (e.g., Pt(PPh₃)₄) enabled stereospecific transformations, such as the synthesis of silylboranes with >99% enantiospecificity.
- 2020s : Modern techniques combine computational modeling (DFT) and advanced NMR spectroscopy to analyze silicon-centered chirality in compounds like the target silane.
Table 2: Milestones in Silicon-Stereogenic Chemistry
These advances resolved historical challenges, such as the low barrier to pyramidal inversion at silicon, through bulky substituents (e.g., naphthalene) that enforce rigidity.
Positional Isomerism in Naphthalene-Cyclohexadiene Hybrid Systems
The compound exhibits two distinct axes of positional isomerism:
- Cyclohexadiene double bond positioning :
- Naphthalene substitution pattern :
Figure 1: Isomeric Variants
Naphthalen-1-yl isomer (target) Naphthalen-2-yl isomer
(enhanced conjugation) (reduced steric hindrance)
The IUPAC numbering system unambiguously distinguishes these isomers by assigning the lowest possible locants to substituents. For example, a naphthalen-2-yl substituent would require renumbering the cyclohexadiene ring to maintain the lowest double-bond positions.
Properties
CAS No. |
596098-31-6 |
|---|---|
Molecular Formula |
C19H21ClSi |
Molecular Weight |
312.9 g/mol |
IUPAC Name |
chloro-dimethyl-[[(1R)-1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl]methyl]silane |
InChI |
InChI=1S/C19H21ClSi/c1-21(2,20)15-19(13-6-3-7-14-19)18-12-8-10-16-9-4-5-11-17(16)18/h3-13H,14-15H2,1-2H3/t19-/m1/s1 |
InChI Key |
HEMNZGUMFFDNNX-LJQANCHMSA-N |
Isomeric SMILES |
C[Si](C)(C[C@@]1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)Cl |
Canonical SMILES |
C[Si](C)(CC1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane typically involves the reaction of a suitable naphthalene derivative with a silicon-containing reagent. One common method involves the use of chlorodimethylsilane as the silicon source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The organic moiety can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Addition Reactions: The double bonds in the cyclohexadiene ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, sodium alkoxides, and amines. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include silanol, siloxane, or silazane derivatives.
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include alcohols or alkanes.
Scientific Research Applications
Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule, particularly in the design of silicon-based drugs and biomaterials.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a Lewis acid, facilitating the formation of new bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its organic moiety. The exact pathways involved are subject to ongoing research and may vary depending on the context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane (Compound A) with analogous organosilanes and cyclohexadiene derivatives.
Silane Derivatives with Cyclohexene/Cyclohexadiene Backbones
| Compound Name | CAS No. | Molecular Formula | Key Structural Features | References |
|---|---|---|---|---|
| This compound | Not Provided | C₂₀H₂₃ClSi | R-configuration, naphthalenyl, cyclohexadiene | |
| Silane,[(1R,3E,5S)-3-(2-chloroethylidene)-5-fluoro-4-methylenecyclohexyl]oxydimethyl- | 496046-08-3 | C₁₅H₂₆ClFOSi | Fluoro, chloroethylidene, methylenecyclohexyl | |
| Trichloro(1-cyclohexen-1-ylmethyl)silane | 831215-58-8 | C₇H₁₁Cl₃Si | Cyclohexenylmethyl, trichlorosilane |
Key Observations :
- Steric and Electronic Effects : Compound A’s dimethylchlorosilane group offers reduced steric hindrance compared to trichlorosilane derivatives (e.g., 831215-58-8), enhancing its suitability for nucleophilic substitutions .
- Chirality: The R-configuration in Compound A contrasts with non-chiral analogs (e.g., 496046-08-3), enabling enantioselective applications .
Naphthalene-Containing Organosilanes
Key Observations :
- Aromatic Interactions : Compound A’s naphthalenyl group may enhance π-π stacking interactions compared to simpler chlorinated cyclohexanes (e.g., 29707-60-6), which lack aromatic systems .
Bioactivity
However, the dimethylchlorosilane group may reduce bioaccumulation compared to fully chlorinated compounds .
Biological Activity
Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane is a silane compound with potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry, focusing on its interactions at the molecular level.
This compound can be synthesized through various methods involving the reaction of naphthalene derivatives with chlorosilanes. The compound features a silane backbone that may enhance its reactivity and biological interactions due to the presence of the naphthalene moiety, which is known for its hydrophobic properties and ability to intercalate with biological membranes.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, naphthalene derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study demonstrated that naphthalene-based silanes could inhibit tumor growth in vitro, with IC50 values indicating potent activity against breast cancer cells (MCF-7) and lung cancer cells (A549) . The underlying mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting that compounds with similar structures may exert neuroprotective effects. Research has indicated that naphthalene derivatives can attenuate oxidative stress in neuronal cells, potentially through the activation of antioxidant pathways . This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled laboratory study, this compound was tested against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 70 | 20 |
| 25 | 40 | 45 |
| 50 | 15 | 75 |
Case Study 2: Neuroprotective Effects in Neuronal Cell Lines
Another study evaluated the neuroprotective effects of similar naphthalene derivatives in SH-SY5Y neuronal cells subjected to oxidative stress induced by hydrogen peroxide. The treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls.
| Treatment | ROS Levels (Relative Units) |
|---|---|
| Control | 100 |
| Silane (10 µM) | 60 |
| Silane (25 µM) | 30 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical signaling pathways. The naphthalene moiety enhances lipophilicity, allowing better membrane penetration and interaction with intracellular proteins.
Additionally, studies suggest that silanes can form stable complexes with biomolecules such as proteins and nucleic acids, potentially leading to alterations in their function . This property may contribute to both its anticancer and neuroprotective activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
